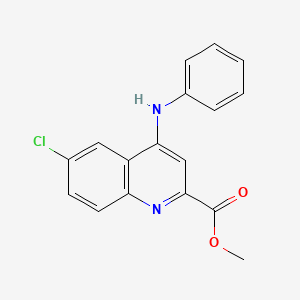

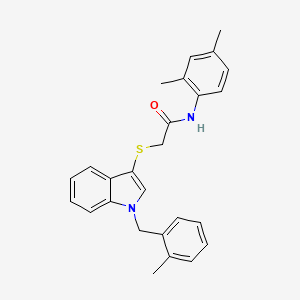

![molecular formula C16H16N2O2 B2799957 (2E)-N-methyl-4-[(naphthalen-1-yl)formamido]but-2-enamide CAS No. 2380195-77-5](/img/structure/B2799957.png)

(2E)-N-methyl-4-[(naphthalen-1-yl)formamido]but-2-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler precursors. The specific reactions and conditions used depend on the structure of the compound .Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. These techniques can provide information about the arrangement of atoms in a molecule and the types of bonds present .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The types of reactions a compound undergoes can provide clues about its functional groups and structure .Physical And Chemical Properties Analysis

This could include determining the compound’s melting point, boiling point, solubility in various solvents, and stability under different conditions. The compound’s reactivity with common reagents may also be tested .科学的研究の応用

Polymer Science

Naphthalene derivatives are integral in developing novel polyamides with enhanced thermal stability and good solubility in amide-type solvents. These polymers exhibit high glass transition temperatures and are stable up to significant temperatures, making them suitable for advanced materials applications (Mehdipour-Ataei, Sarrafi, Hatami, 2005). Another study highlights the synthesis of aromatic polyamides derived from naphthalene and aromatic dicarboxylic acids, showcasing their potential in creating materials with high thermal resistance and solubility in organic solvents (Yang, Chen, 1992).

Sensor Technology

Naphthalene derivatives have been used to develop chemosensors with high selectivity towards transition metal ions. These sensors exhibit colorimetric changes upon binding, making them useful for detecting metals in various environments (Gosavi-Mirkute et al., 2017). Additionally, naphthalene-based compounds have shown promise in creating colorimetric sensors for fluoride anions, utilizing intramolecular charge transfer mechanisms for detection (Younes et al., 2020).

Organic Synthesis

The versatility of naphthalene derivatives in organic synthesis is evident in their application as synthons for directed C-H functionalization, leading to the efficient synthesis of complex naphthalene structures (Zhou et al., 2016). Naphthalene diimides, for example, have been modified to create stable, fluorescent compounds for applications in materials science (Fan et al., 2016).

Advanced Materials

The structural modification of naphthalene derivatives has led to the development of materials with specific functionalities, such as molecular gels and fluorescent films for vapor detection, showcasing the potential of these compounds in creating innovative materials with desirable properties (Fan et al., 2016).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[(E)-4-(methylamino)-4-oxobut-2-enyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-17-15(19)10-5-11-18-16(20)14-9-4-7-12-6-2-3-8-13(12)14/h2-10H,11H2,1H3,(H,17,19)(H,18,20)/b10-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSTXXCFVWBWPKN-BJMVGYQFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C=CCNC(=O)C1=CC=CC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)/C=C/CNC(=O)C1=CC=CC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-N-methyl-4-[(naphthalen-1-yl)formamido]but-2-enamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

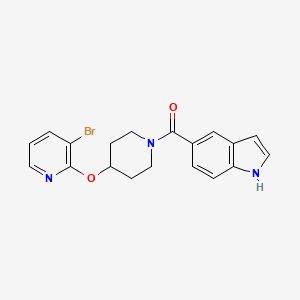

![2-bromo-N-[(4-nitrophenyl)methyl]pyridine-3-carboxamide](/img/structure/B2799875.png)

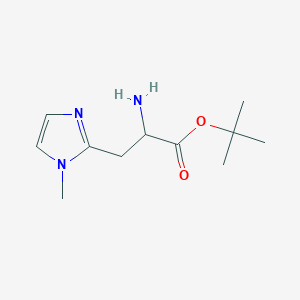

![9-((4-(3-(4-methoxyphenyl)propanoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2799879.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2799885.png)

![8-Tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,8-dicarboxylate hydrochloride](/img/structure/B2799886.png)

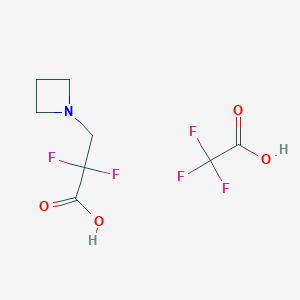

![3-Methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]indole](/img/structure/B2799889.png)

![5-((4-Benzylpiperidin-1-yl)(3,4-dichlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2799892.png)